molecular formula C8H11BrN2 B1527719 2-(6-Bromopyridin-2-yl)propan-2-amine CAS No. 1192356-15-2

2-(6-Bromopyridin-2-yl)propan-2-amine

Cat. No. B1527719
Key on ui cas rn: 1192356-15-2
M. Wt: 215.09 g/mol
InChI Key: JLHDHZUPTYHJFU-UHFFFAOYSA-N
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Patent
US08426448B2

Procedure details

Combine N-[1-(6-bromo-pyridin-2-yl)-1-methyl-ethyl]-acetamide (3.3 g, 12.8 mmol) with 5N HCl (200 mL) and reflux overnight. Cool, add ice and neutralize with 1:1 ice: 50% NaOH until the mixture turns cloudy. Extract with dichloromethane, dry (Na2SO4), and evaporate to give 1-(6-bromo-pyridin-2-yl)-1-methyl-ethylamine (2.24 g, 81%). MS (m/z) 215 and 217 (M+H)+.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([C:8]([NH:11]C(=O)C)([CH3:10])[CH3:9])[CH:5]=[CH:4][CH:3]=1.[OH-].[Na+]>Cl>[Br:1][C:2]1[N:7]=[C:6]([C:8]([NH2:11])([CH3:9])[CH3:10])[CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)C(C)(C)NC(C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool
ADDITION
Type
ADDITION
Details
add ice
EXTRACTION
Type
EXTRACTION
Details
Extract with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporate

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C(C)(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.24 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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